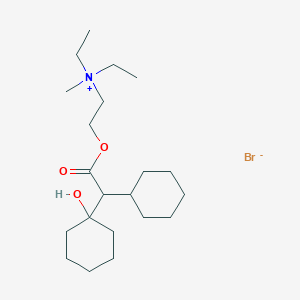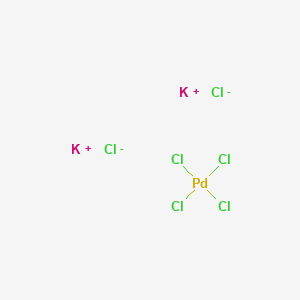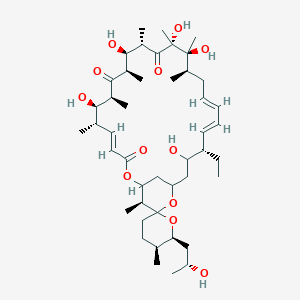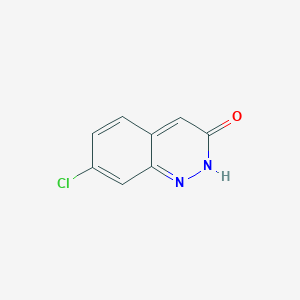
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydro xycyclohexaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes both ammonium and cyclohexane moieties, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate typically involves a multi-step process. The initial step often includes the reaction of diethylamine with 2-chloroethanol to form diethyl(2-hydroxyethyl)methylammonium chloride. This intermediate is then reacted with sodium bromide to yield diethyl(2-hydroxyethyl)methylammonium bromide. The final step involves the esterification of this compound with alpha-cyclohexyl-1-hydroxycyclohexaneacetic acid under acidic conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of corresponding substituted products.
Scientific Research Applications
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate involves its interaction with cellular membranes and enzymes. The compound’s ammonium group facilitates its binding to negatively charged sites on cell membranes, while the cyclohexane moiety enhances its hydrophobic interactions. This dual interaction disrupts membrane integrity and enzyme function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl(2-hydroxyethyl)methylammonium bromide: Lacks the cyclohexane moiety, making it less hydrophobic.
Alpha-cyclohexyl-1-hydroxycyclohexaneacetate: Lacks the ammonium group, reducing its ability to interact with cell membranes.
Uniqueness
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate is unique due to its combination of ammonium and cyclohexane groups, which confer both hydrophilic and hydrophobic properties. This dual nature enhances its versatility and effectiveness in various applications.
Properties
CAS No. |
100916-78-7 |
|---|---|
Molecular Formula |
C21H40BrNO3 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[2-cyclohexyl-2-(1-hydroxycyclohexyl)acetyl]oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H40NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)19(18-12-8-6-9-13-18)21(24)14-10-7-11-15-21;/h18-19,24H,4-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WADCYOUWAGZWFX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.[Br-] |
Synonyms |
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydro xycyclohexaneacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)



![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
